molecular formula C11H6BrNO B1335371 5-(4-Bromophenyl)furan-2-carbonitrile CAS No. 57667-10-4

5-(4-Bromophenyl)furan-2-carbonitrile

Cat. No.: B1335371
CAS No.: 57667-10-4
M. Wt: 248.07 g/mol
InChI Key: GJJXDBAOTCRRSG-UHFFFAOYSA-N
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Safety and Hazards

5-(4-Bromophenyl)furan-2-carbonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)furan-2-carbonitrile depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromophenyl group can facilitate binding to hydrophobic pockets, while the nitrile group can participate in hydrogen bonding or other interactions . The furan ring provides a planar structure that can engage in π-π stacking interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromophenyl)furan-2-carbonitrile is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. The combination of the bromophenyl group and the nitrile group provides a versatile scaffold for the synthesis of diverse organic molecules .

Properties

IUPAC Name

5-(4-bromophenyl)furan-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrNO/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJXDBAOTCRRSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405017
Record name 5-(4-bromophenyl)furan-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57667-10-4
Record name 5-(4-bromophenyl)furan-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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